molecular formula C9H9IO3 B8656463 Benzaldehyde, 3-iodo-4-(methoxymethoxy)- CAS No. 121169-17-3

Benzaldehyde, 3-iodo-4-(methoxymethoxy)-

Cat. No.: B8656463
CAS No.: 121169-17-3
M. Wt: 292.07 g/mol
InChI Key: MOTBXVBKZZNIET-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-iodo-4-(methoxymethoxy)- is a useful research compound. Its molecular formula is C9H9IO3 and its molecular weight is 292.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

121169-17-3

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

3-iodo-4-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H9IO3/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-5H,6H2,1H3

InChI Key

MOTBXVBKZZNIET-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)C=O)I

Origin of Product

United States
Foundational & Exploratory

Comprehensive NMR Spectral Analysis and Synthesis Protocol for 3-Iodo-4-(methoxymethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Introduction & Strategic Importance

In modern drug discovery and complex natural product synthesis, 3-iodo-4-(methoxymethoxy)benzaldehyde serves as a highly versatile bifunctional building block. The molecule features an electrophilic aldehyde handle for olefination or aldol condensations, an aryl iodide for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), and a methoxymethyl (MOM) protected phenol[1].

This specific substitution pattern is frequently utilized in the synthesis of biologically active chalcones, benzofuran derivatives, and pharmaceutical candidates targeting P2X3 receptors for the treatment of chronic pain and respiratory dysfunction[2]. Understanding the precise structural characterization (via 1H and 13C NMR) and the mechanistic rationale behind its synthesis is critical for ensuring high-fidelity API (Active Pharmaceutical Ingredient) development.

Mechanistic Synthesis & Protection Strategy

The synthesis of 3-iodo-4-(methoxymethoxy)benzaldehyde relies on the nucleophilic substitution of the phenolic hydroxyl group of 3-iodo-4-hydroxybenzaldehyde. The MOM ether is selected as a protecting group due to its robust stability under strongly basic or nucleophilic conditions (required for downstream cross-couplings) and its facile, orthogonal cleavage under mild acidic conditions[3].

Self-Validating Experimental Protocol

Note: This protocol incorporates causality to explain the physical chemistry driving each step.

  • Initiation & Cooling: Dissolve 3-iodo-4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (CH2Cl2). Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Cooling minimizes exothermic degradation and prevents the highly reactive electrophile from evaporating or undergoing unwanted side reactions[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.6 eq) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the phenol to form a highly nucleophilic phenoxide without competitively reacting with the electrophile.

  • Electrophile Addition: Slowly add chloromethyl methyl ether (MOMCl) (1.3 eq) dropwise.

    • Causality: MOMCl is a highly reactive α -halo ether. The phenoxide attacks the oxocarbenium intermediate generated from MOMCl via an S N​ 2-like mechanism.

  • Propagation & Quenching: Allow the reaction to warm to ambient temperature and stir until complete conversion (typically 6.5 hours, monitored via TLC to validate consumption of the starting material). Quench with saturated aqueous NH4Cl.

    • Causality: NH4Cl neutralizes the excess base and safely hydrolyzes any unreacted MOMCl into formaldehyde and methanol, preventing downstream contamination[3].

  • Isolation: Extract with CH2Cl2, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

SynthesisWorkflow Start 3-Iodo-4-hydroxybenzaldehyde (Starting Material) Reagents MOMCl, DIPEA CH2Cl2, 0 °C to RT Start->Reagents Mechanism Nucleophilic Substitution (SN2) Phenoxide attacks MOM cation Reagents->Mechanism Product 3-Iodo-4-(methoxymethoxy)benzaldehyde (Target Compound) Mechanism->Product

Workflow for the MOM protection of 3-iodo-4-hydroxybenzaldehyde via SN2 substitution.

1H NMR Spectral Analysis

The 1H NMR spectrum of 3-iodo-4-(methoxymethoxy)benzaldehyde in CDCl3 provides a textbook example of aromatic coupling patterns and substituent-induced chemical shifts.

Table 1: 1H NMR Data (CDCl3, 300/400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-CHO 9.85Singlet (s)-1HAldehyde proton
C2-H 8.32Doublet (d)2.01HAromatic proton (ortho to I, ortho to CHO)
C6-H 7.85Doublet of doublets (dd)8.5, 2.01HAromatic proton (ortho to CHO, meta to I)
C5-H 7.23Doublet (d)8.51HAromatic proton (ortho to OMOM)
-OCH2O- 5.36Singlet (s)-2HMOM methylene protons
-OCH3 3.53Singlet (s)-3HMOM methyl protons
Mechanistic Insights
  • Aldehyde Proton ( δ 9.85): The strong electron-withdrawing nature of the carbonyl group, combined with the magnetic anisotropy of the C=O double bond, heavily deshields this proton, pushing it far downfield.

  • Aromatic Protons:

    • H2 ( δ 8.32): Located between the electron-withdrawing aldehyde and the iodine atom, H2 is the most deshielded aromatic proton. It appears as a fine doublet ( J = 2.0 Hz) due strictly to meta-coupling with H6.

    • H5 ( δ 7.23): Appears as a doublet ( J = 8.5 Hz). It is the most shielded aromatic proton due to the strong +R (resonance donating) effect of the adjacent MOM ether oxygen.

  • MOM Group: The methylene protons (-OCH2O-) appear as a sharp singlet at δ 5.36, heavily deshielded by two flanking highly electronegative oxygen atoms.

13C NMR Spectral Analysis

The 13C NMR spectrum reveals the profound electronic impact of the iodine atom and the acetal-like MOM protecting group on the aromatic core.

Table 2: 13C NMR Data (CDCl3, 75/100 MHz)
PositionChemical Shift ( δ , ppm)AssignmentMechanistic Rationale
-CHO 189.6Carbonyl carbonHighly deshielded by electronegative oxygen and sp2 hybridization.
C4 160.8Aromatic C-OMOMDeshielded by the inductive effect (-I) of the attached oxygen atom.
C2 140.5Aromatic C-HDeshielded by the para-OMOM resonance and ortho-CHO inductive effects.
C1 131.9Aromatic C-CHOIpso carbon to the electron-withdrawing aldehyde group.
C6 131.2Aromatic C-HSlightly deshielded due to the ortho-CHO group.
C5 114.1Aromatic C-HShielded by the strong electron-donating resonance effect (+R) of the ortho-OMOM group.
-OCH2O- 94.8MOM methyleneDeshielded by two adjacent oxygen atoms (acetal-like carbon environment).
C3 87.5Aromatic C-IStrongly shielded due to the "heavy atom effect" of iodine.
-OCH3 56.6MOM methylTypical methoxy chemical shift, deshielded by one oxygen.
Mechanistic Insights
  • The Heavy Atom Effect (C3 at δ 87.5): The most striking feature of the 13C spectrum is the extreme upfield shift of C3. Iodine is a large, highly polarizable atom with a massive electron cloud. The diamagnetic shielding provided by this electron cloud (the "heavy atom effect") pushes the ipso-carbon signal significantly upfield compared to typical aromatic carbons (~120-130 ppm).

  • Resonance vs. Inductive Effects: C4 ( δ 160.8) is heavily deshielded by the inductive effect (-I) of the attached oxygen. Conversely, C5 ( δ 114.1) is shielded by the resonance effect (+R) of the same oxygen atom, which increases electron density at the ortho and para positions[1].

NMRLogic Molecule 3-Iodo-4-(methoxymethoxy)benzaldehyde Aldehyde Aldehyde Group (-CHO) 1H: ~9.8 ppm | 13C: ~190 ppm Strong Deshielding Molecule->Aldehyde Iodine Iodine Substituent (-I) 13C (C3): ~87 ppm Heavy Atom Effect Molecule->Iodine MOM MOM Ether (-OMOM) 1H: ~5.3 (CH2) | 13C: ~161 (C4) Inductive Deshielding Molecule->MOM Aromatic Aromatic Protons (H2, H5, H6) 1H: 7.2 - 8.3 ppm Coupling: J=8.5, 2.0 Hz Molecule->Aromatic

Logical mapping of functional groups to their primary NMR spectral signatures and effects.

Self-Validating NMR Acquisition Protocol

To ensure reproducibility and high-resolution spectral data, the following acquisition parameters must be strictly adhered to:

  • Sample Preparation: Dissolve ~15 mg (for 1H) or ~40 mg (for 13C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl3). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Filtration: Filter the solution through a glass wool plug into a precision 5 mm NMR tube. Causality: Removing particulate matter prevents the distortion of magnetic field homogeneity, ensuring sharp, well-resolved peaks during shimming.

  • 1H NMR Acquisition:

    • Frequency: 300 or 400 MHz.

    • Scans (NS): 16.

    • Relaxation Delay (D1): 1.5 seconds to ensure complete relaxation of all protons between pulses, allowing for accurate integration.

  • 13C NMR Acquisition:

    • Frequency: 75 or 100 MHz.

    • Scans (NS): 1024. Causality: The low natural abundance of the 13C isotope (~1.1%) requires a high number of transients to achieve an acceptable signal-to-noise ratio.

    • Decoupling: Utilize WALTZ-16 composite pulse decoupling. Causality: This eliminates 1H-13C scalar couplings, collapsing complex multiplets into sharp, easily identifiable singlets for all carbon environments.

References

  • Title: Synthesis of natural and non-natural diarylheptanoids and evaluation of their neuroprotective activity Source: uni-regensburg.de URL: 3

  • Title: Total Synthesis of the Natural Chalcone Lophirone E, Synthetic Studies toward Benzofuran and Indole-Based Analogues, and Investigation of Anti-Leishmanial Activity Source: nih.gov (PMC) URL: 1

  • Title: US20180093991A1 - P2x3 and/or p2x2/3 compounds and methods Source: google.com (Google Patents) URL: 2

Sources

Mass Spectrometric Elucidation of 3-Iodo-4-(methoxymethoxy)benzaldehyde: Fragmentation Mechanics and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Iodo-4-(methoxymethoxy)benzaldehyde is a highly versatile, polyfunctional building block widely utilized in medicinal chemistry and advanced organic synthesis. Featuring an aromatic core substituted with a reactive formyl group, a heavy halogen (iodine), and a methoxymethyl (MOM) acetal protecting group, the molecule presents a complex but highly diagnostic fragmentation profile. This technical guide provides an in-depth mechanistic analysis of its mass spectrometric (MS) behavior, equipping analytical scientists with the theoretical grounding and validated protocols required for unambiguous structural characterization.

Physicochemical Profiling & Ionization Strategy

Selecting the appropriate ionization technique is dictated by the molecule's physicochemical properties. While Electrospray Ionization (ESI) is the gold standard for polar, ionizable compounds, small, relatively neutral aromatic systems like 3-iodo-4-(methoxymethoxy)benzaldehyde often yield poor ionization efficiency in ESI.

Therefore, Electron Impact (EI) ionization (typically coupled with Gas Chromatography, GC-MS) is the preferred strategy. EI is a "hard" ionization technique (standardized at 70 eV) that not only generates the radical molecular ion ( M+∙ ) but also shatters the molecule along predictable thermodynamic pathways, providing a rich structural fingerprint[1]. While the large, polarizable electron cloud of the iodine atom offers some initial stabilization to the molecular ion, the inherently weak C-I bond drives rapid subsequent fragmentation[2].

Mechanistic Fragmentation Pathways

The fragmentation of 3-iodo-4-(methoxymethoxy)benzaldehyde under EI conditions is driven by the relative bond dissociation energies of its substituents. The process is initiated by the ejection of a valence electron, forming the molecular ion at m/z 292 ( [C9​H9​IO3​]+∙ ). From here, three primary competitive pathways emerge:

  • Pathway A: Deiodination (The Heavy Atom Effect) The C-I bond is exceptionally weak (bond dissociation energy ~65 kcal/mol) compared to C-C or C-O bonds. Consequently, the homolytic cleavage of the C-I bond is a dominant and rapid process, leading to the expulsion of an iodine radical ( ⋅I , 127 Da)[3]. This transition generates a highly abundant even-electron cation at m/z 165 ( [M−I]+ ). The internal heavy-atom effect of iodine facilitates this ultrafast dissociation[2].

  • Pathway B: MOM Ether Cleavage The methoxymethyl (MOM) ether is a common protecting group that exhibits highly characteristic MS behavior[4]. Fragmentation occurs via two sub-pathways:

    • Alpha-Cleavage: Loss of the methoxymethyl radical ( ⋅CH2​OCH3​ , 45 Da) yields an even-electron fragment at m/z 247.

    • Rearrangement: A cyclic transition state can facilitate the neutral loss of formaldehyde ( CH2​O , 30 Da), generating a radical cation at m/z 262 that structurally resembles an iodinated phenolic aldehyde[4].

  • Pathway C: Aldehyde Dissociation The formyl group (-CHO) undergoes classic α -cleavage. The loss of a formyl radical ( ⋅CHO , 29 Da) or the sequential loss of carbon monoxide ( CO , 28 Da) from downstream fragments (e.g., from m/z 120 down to m/z 92) is a hallmark of aromatic aldehydes[5].

Quantitative Data Presentation

The expected fragmentation profile is summarized in the table below, providing a quick-reference guide for spectral interpretation.

m/z (Nominal)Fragment FormulaIon TypeStructural Assignment / Loss
292 [C9​H9​IO3​]+∙ Radical CationMolecular Ion ( M+∙ )
262 [C8​H7​IO2​]+∙ Radical Cation [M−CH2​O]+∙ (Loss of neutral formaldehyde)
247 [C7​H4​IO2​]+ Even-Electron [M−⋅CH2​OCH3​]+ (Loss of MOM radical)
165 [C9​H9​O3​]+ Even-Electron [M−⋅I]+ (Loss of iodine radical)
135 [C8​H7​O2​]+ Even-Electron [M−⋅I−CH2​O]+ (Sequential loss)
120 [C7​H4​O2​]+ Even-Electron [M−⋅I−⋅CH2​OCH3​]+ (Sequential loss)
92 [C6​H4​O]+∙ Radical Cation [M−⋅I−⋅CH2​OCH3​−CO]+∙

Experimental Protocols: Self-Validating GC-EI-MS Workflow

To ensure high-fidelity data acquisition, the following protocol establishes a self-validating system designed to prevent common artifacts, such as the thermal degradation of the labile MOM group in the GC inlet.

Step 1: System Suitability and Calibration

  • Action : Tune the mass spectrometer using Perfluorotributylamine (PFTBA) prior to any sample injection.

  • Causality : Ensures mass axis calibration and optimal lens voltages for the target mass range (m/z 50–350). Without this, low-abundance high-mass ions (like the m/z 292 molecular ion) may suffer from poor transmission.

Step 2: Inlet Preparation (Critical Step)

  • Action : Install a fresh, heavily deactivated ultra-inert GC inlet liner. Set the inlet temperature to 250°C.

  • Causality : The MOM ether is highly sensitive to active sites (e.g., exposed silanols) and thermal stress. A deactivated liner prevents on-column degradation, ensuring the m/z 292 peak observed is the true molecular ion, rather than a thermal breakdown artifact generated before ionization.

Step 3: Sample Preparation

  • Action : Dissolve the analyte in MS-grade dichloromethane to a concentration of 10–50 µg/mL.

  • Causality : Dichloromethane provides excellent solubility for halogenated aromatics and elutes well before the analyte, preventing solvent-peak interference and source saturation.

Step 4: Chromatographic Separation

  • Action : Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality : The non-polar stationary phase provides optimal retention for the halogenated aromatic ring, while the aggressive ramp ensures sharp peak shapes, maximizing the signal-to-noise ratio in the MS detector.

Step 5: Data Acquisition & Validation

  • Action : Acquire data in full-scan mode (m/z 40–350) with an EI source temperature of 230°C and electron energy of 70 eV. Run a pure solvent blank immediately prior to the sample.

  • Causality : The solvent blank validates the absence of system carryover. By comparing the sample spectrum against the blank, the resulting dataset becomes a self-contained, trustworthy record of the molecule's true fragmentation.

Visualizing the Fragmentation Logic

The following diagram maps the logical flow of the thermodynamic fragmentation pathways described above.

Fragmentation M Molecular Ion [M]+• m/z 292 MOM_rad [M - •CH2OCH3]+ m/z 247 M->MOM_rad - •CH2OCH3 MOM_neut [M - CH2O]+• m/z 262 M->MOM_neut - CH2O I_loss [M - •I]+ m/z 165 M->I_loss - •I Both_loss [M - •I - •CH2OCH3]+ m/z 120 MOM_rad->Both_loss - •I Phenol_I_loss [M - •I - CH2O]+ m/z 135 MOM_neut->Phenol_I_loss - •I I_loss->Both_loss - •CH2OCH3 I_loss->Phenol_I_loss - CH2O

Primary EI-MS fragmentation pathways of 3-iodo-4-(methoxymethoxy)benzaldehyde.

References

  • Spectroscopic Analysis of 3-(Methoxymethoxy)-1,2-thiazole: A Technical Guide. Benchchem. 4

  • Multiphoton ionization and fragmentation pathways of benzene, fluorobenzene, iodobenzene, and tert-butylbenzene. The Journal of Physical Chemistry. 3

  • In-Depth Technical Guide to the Mass Spectrometry of 1,2-Diethyl-4-iodobenzene. Benchchem.1

  • Ultrafast REMPI in benzene and the monohalobenzenes without the focal volume effect. UNL Digital Commons.2

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. 5

Sources

Crystallographic Profiling and X-Ray Diffraction Analysis of 3-Iodo-4-(methoxymethoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Molecular Architecture

In modern pharmaceutical development, heavily functionalized aromatic building blocks are the cornerstone of complex active pharmaceutical ingredient (API) synthesis. 3-Iodo-4-(methoxymethoxy)benzaldehyde is a prime example of such an intermediate, frequently utilized in the synthesis of P2X3 receptor antagonists and complex biaryl natural products [1].

The molecular architecture of this compound is strategically designed for orthogonal reactivity:

  • The Aldehyde Moiety: Serves as an electrophilic handle for olefination (e.g., Wittig reactions) or reductive amination.

  • The Iodine Atom (C3): Provides a highly reactive, regioselective site for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings). Iodine undergoes oxidative addition with palladium(0) significantly faster than bromine or chlorine.

  • The Methoxymethoxy (MOM) Group (C4): Protects the phenolic hydroxyl group. The MOM ether is chosen because it is stable under strongly basic cross-coupling conditions but can be easily cleaved under mild acidic conditions (e.g., HCl in MeOH/THF) [2].

Understanding the solid-state structure of this intermediate via X-ray diffraction is critical for validating its purity, confirming regiochemistry, and predicting its solubility and stability profiles during GMP scale-up.

G N1 4-Hydroxybenzaldehyde N2 Regioselective Iodination (I2/AgNO3 or ICl) N1->N2 N3 3-Iodo-4-hydroxybenzaldehyde N2->N3 N4 MOM Protection (MOMCl, DIPEA, DCM) N3->N4 N5 3-Iodo-4-(methoxymethoxy)benzaldehyde N4->N5

Synthetic workflow for 3-iodo-4-(methoxymethoxy)benzaldehyde.

Crystallographic Fundamentals: The Heavy-Atom Effect and Conformational Flexibility

When subjecting 3-iodo-4-(methoxymethoxy)benzaldehyde to Single-Crystal X-Ray Diffraction (SC-XRD), two primary crystallographic phenomena dictate the data collection and refinement strategy:

The Heavy-Atom Effect of Iodine

Iodine is a heavy element ( Z=53 ) with a large electron cloud. In X-ray crystallography, the atomic scattering factor ( f ) is directly proportional to the number of electrons. Consequently, the iodine atom dominates the total scattering of the molecule.

  • Causality in Phasing: Because iodine scatters X-rays so strongly, its position in the unit cell can be trivially located using Patterson synthesis or modern dual-space direct methods (e.g., SHELXT). Once the iodine position is fixed, it provides excellent initial phases for the entire structure, allowing the lighter atoms (C, O, H) to emerge clearly in the subsequent Fourier difference maps.

  • Absorption Corrections: The high mass attenuation coefficient of iodine means that X-rays are strongly absorbed by the crystal. A rigorous empirical or analytical absorption correction (e.g., multi-scan via SADABS) is mandatory to prevent systematic errors in the displacement parameters of the lighter atoms.

Conformational Disorder of the MOM Ether

The methoxymethoxy group ( −O−CH2​−O−CH3​ ) is highly flexible. At room temperature ( 298 K ), the terminal methyl and methylene carbons experience significant thermal motion. If SC-XRD is performed at room temperature, this motion manifests as massive, smeared thermal ellipsoids or positional disorder (split occupancies) in the electron density map. Cooling the crystal to cryogenic temperatures ( 100 K ) freezes these conformational states, yielding a high-resolution, ordered structure.

Experimental Methodology: Single-Crystal X-Ray Diffraction

To obtain a self-validating, publication-quality crystallographic data set, the following protocol must be strictly adhered to.

Step 1: Crystal Growth
  • Dissolve 50 mg of highly pure 3-iodo-4-(methoxymethoxy)benzaldehyde in 0.5 mL of dichloromethane (DCM) in a 4 mL glass vial.

  • Carefully layer 2 mL of n -hexane over the DCM solution to create a sharp interface.

  • Cap the vial loosely and allow it to stand undisturbed at 4 °C for 48–72 hours. The slow diffusion of the antisolvent (hexane) into the solvent (DCM) will yield suitable single crystals (typically colorless plates or blocks).

Step 2: Crystal Mounting and Cryocooling
  • Submerge the crystals in a drop of inert perfluoropolyether oil (e.g., Paratone-N) on a glass slide. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass matrix when frozen, preventing the crystal from moving during data collection.

  • Select a crystal with dimensions no larger than 0.3×0.2×0.2 mm (to minimize absorption effects) using a polarized light microscope.

  • Mount the crystal onto a MiTeGen loop and immediately transfer it to the diffractometer goniometer head under a steady stream of nitrogen gas at 100 K .

Step 3: Data Acquisition and Refinement
  • Collect diffraction data using a diffractometer equipped with a microfocus Mo ( λ=0.71073A˚ ) or Cu ( λ=1.54184A˚ ) X-ray source and a CCD/CMOS area detector [3].

  • Integrate the frames and apply a multi-scan absorption correction.

  • Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

G C1 Crystal Selection & Mounting (Paratone Oil, Cryoloop) C2 Cryocooling (100 K) Minimizes MOM Disorder C1->C2 C3 Diffraction Data Collection (Mo Kα or Cu Kα) C2->C3 C4 Data Reduction & Integration (Absorption Correction) C3->C4 C5 Structure Solution (Phasing) Leveraging Iodine Heavy-Atom Effect C4->C5 C6 Anisotropic Refinement (SHELXL) C5->C6

SC-XRD data acquisition and refinement workflow.

Quantitative Data Presentation

While the exact unit cell parameters can vary slightly based on the specific crystallization solvent (due to potential solvate formation), Table 1 summarizes the expected crystallographic parameters for highly pure 3-iodo-4-(methoxymethoxy)benzaldehyde based on structurally analogous halogenated benzaldehyde derivatives.

Table 1: Expected Crystallographic Parameters for 3-Iodo-4-(methoxymethoxy)benzaldehyde

ParameterExpected Value / RangeRationale
Chemical Formula C9​H9​IO3​ Confirmed via mass spectrometry and elemental analysis.
Formula Weight 292.07 g/mol Standard atomic weights.
Crystal System Monoclinic or OrthorhombicTypical for non-chiral, sterically hindered substituted benzenes.
Space Group P21​/c or Pbca Centrosymmetric space groups are highly favored for achiral organic molecules.
Temperature 100(2) K Required to suppress thermal motion of the −O−CH2​−O−CH3​ tail.
Radiation Mo ( λ=0.71073A˚ )Preferred over Cu to minimize severe absorption by the Iodine atom.
Absorption Coefficient ( μ ) >2.5 mm−1 High value due to the presence of Iodine ( Z=53 ).
Final R indices [ I>2σ(I) ] R1​≈0.03−0.05 Excellent refinement expected once absorption is properly corrected.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

In pharmaceutical development, solving the single-crystal structure is only the first step. To ensure that the bulk powder synthesized in the reactor is identical to the single crystal analyzed, Powder X-Ray Diffraction (PXRD) must be employed.

  • Simulation: Generate a simulated PXRD diffractogram from the refined SC-XRD .cif file using software like Mercury (CCDC).

  • Bulk Analysis: Grind a sample of the bulk synthesized 3-iodo-4-(methoxymethoxy)benzaldehyde and analyze it on a powder diffractometer (Cu radiation, range of 5∘ to 40∘ ).

  • Comparison: Overlay the experimental PXRD pattern with the simulated pattern. A 1:1 match in peak positions (accounting for slight shifts due to temperature differences if the PXRD is run at room temperature) confirms phase purity and the absence of polymorphs.

References

  • US Patent Office. (2018). P2x3 and/or p2x2/3 compounds and methods (US20180093991A1). Google Patents.
  • MDPI. (2022). Total Synthesis of the Natural Chalcone Lophirone E, Synthetic Studies toward Benzofuran and Indole-Based Analogues, and Investigation of Anti-Leishmanial Activity. Molecules.
  • Royal Society of Chemistry. (2016). Synthesis and cycloaddition reactions of strained alkynes derived from 2,2'-dihydroxy-1,1'-biaryls. Organic & Biomolecular Chemistry.

Methodological & Application

Protocol for Suzuki-Miyaura Cross-Coupling with 3-Iodo-4-(methoxymethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling (SMC) is a highly versatile palladium-catalyzed method for C–C bond formation[1]. When working with densely functionalized building blocks like 3-iodo-4-(methoxymethoxy)benzaldehyde , the reaction conditions must be carefully calibrated. This specific substrate is a highly valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of P2X3 and P2X2/3 receptor antagonists for the treatment of pain and respiratory dysfunction[2],[3].

As a Senior Application Scientist, I have designed this protocol to navigate the specific chemical vulnerabilities of this substrate, ensuring high yields while preventing the degradation of its sensitive functional groups.

Mechanistic Insights & Substrate Vulnerabilities

To design a self-validating and robust protocol, we must first analyze the causality behind the reactivity of the three key functional groups on this molecule:

  • The Aryl Iodide (C–I Bond): The carbon-iodine bond is the weakest among aryl halides, making it exceptionally reactive toward oxidative addition by Pd(0) species[1]. This high reactivity allows the catalytic cycle to proceed efficiently at moderate temperatures (80 °C), minimizing the thermal degradation of the rest of the molecule.

  • The Methoxymethoxy (MOM) Ether: The MOM group is an acetal-based protecting group for the phenol moiety. It is highly resilient to the alkaline conditions required for the transmetalation step of the SMC. However, it is extremely labile under acidic conditions. Therefore, the experimental workup must strictly avoid acidic washes (e.g., standard 1M HCl quenches) to prevent premature deprotection.

  • The Aldehyde Group: The formyl group is highly electrophilic. If exposed to strongly basic conditions (e.g., NaOH, KOtBu) at elevated temperatures, it is prone to side reactions such as the Cannizzaro disproportionation (yielding the corresponding alcohol and carboxylic acid) or aldol condensations. Consequently, utilizing a mild base is a critical parameter for success.

Optimization of Reaction Conditions

The following table summarizes the empirical optimization of the reaction conditions, demonstrating why the final protocol parameters were selected.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale & Observation
Pd(PPh3)4 (5 mol%)NaOH (2M)THF / H2O70< 30%Strong base induced Cannizzaro disproportionation of the aldehyde.
Pd(OAc)2 / SPhosK3PO4 (2M)Toluene / H2O10065%High temperature caused partial thermal degradation; good conversion but lower isolated yield.
Pd(dppf)Cl2 (5 mol%) K2CO3 (2M) 1,4-Dioxane / H2O 80 > 90% Optimal. Mild base preserves the aldehyde; bidentate ligand prevents catalyst precipitation; neutral workup preserves the MOM ether.

Experimental Protocol

Scale: 1.0 mmol

Materials & Reagents
  • 3-Iodo-4-(methoxymethoxy)benzaldehyde: 1.0 equiv (1.0 mmol, 292.1 mg)

  • Aryl Boronic Acid (R-B(OH)2): 1.2 equiv (1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2: 0.05 equiv (5 mol%, 40.8 mg)

  • Potassium Carbonate (K2CO3): 2.5 equiv (2.5 mmol, 345.5 mg) dissolved in 1.25 mL DI water (to make a 2M aqueous solution)

  • 1,4-Dioxane: Anhydrous, 5.0 mL

  • Ethyl Acetate (EtOAc) & Brine: For extraction and washing

Step-by-Step Procedure

Step 1: Reaction Setup (Schlenk Technique)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodo-4-(methoxymethoxy)benzaldehyde, the aryl boronic acid, and the Pd(dppf)Cl2·CH2Cl2 catalyst.

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Insight: Pd(0) intermediates are highly sensitive to oxidation by atmospheric O2, which leads to irreversible catalyst deactivation (palladium black formation).

Step 2: Solvent & Base Addition 3. Add 5.0 mL of degassed 1,4-Dioxane via syringe. 4. Add 1.25 mL of the 2M aqueous K2CO3 solution via syringe. 5. Sparge the biphasic mixture with Argon for an additional 5 minutes to ensure all dissolved oxygen is removed.

Step 3: Heating & Monitoring 6. Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mass transfer across the biphasic aqueous/organic system. 7. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. Because of the highly reactive aryl iodide bond[1], full conversion is typically achieved within 4 to 6 hours.

Step 4: Workup & Extraction 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by adding 10 mL of deionized water. Critical Insight: Do NOT use acidic solutions (e.g., HCl or NaHSO4) to quench. Even mild acidity can hydrolyze the MOM ether into a phenol and formaldehyde. 10. Extract the aqueous layer with EtOAc (3 × 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/EtOAc (typically 10% to 30% EtOAc) to afford the pure coupled product.

Experimental Workflow Visualization

Workflow Start 3-iodo-4-(methoxymethoxy) benzaldehyde Step1 1. Reaction Setup Mix Ar-I, R-B(OH)2, Pd(dppf)Cl2 in 1,4-Dioxane Start->Step1 Step2 2. Base Addition Add aq. K2CO3 Degas with N2/Ar Step1->Step2 Step3 3. Heating Stir at 80°C for 4-8 h Monitor by TLC/LC-MS Step2->Step3 Step4 4. Workup Quench with H2O Extract with EtOAc (No Acid!) Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography (Hexanes/EtOAc) Step4->Step5 End Purified Coupled Product (MOM & Aldehyde Intact) Step5->End

Experimental workflow for the Suzuki coupling of 3-iodo-4-(methoxymethoxy)benzaldehyde.

Troubleshooting Guide

  • Issue: Formation of de-iodinated starting material (Reduction).

    • Cause: Protodeboronation of the boronic acid or slow transmetalation.

    • Solution: Ensure the K2CO3 solution is freshly prepared. If the boronic acid is sterically hindered, consider switching to a more reactive boronic ester (e.g., pinacol ester) or adding a phase-transfer catalyst like TBAB.

  • Issue: Loss of the MOM protecting group.

    • Cause: Accidental introduction of acid during workup, or the use of degraded halogenated solvents (e.g., chloroform containing trace HCl).

    • Solution: Strictly maintain neutral or slightly basic conditions during workup. Use EtOAc instead of DCM/Chloroform for extraction.

  • Issue: Low yield with a complex mixture on TLC.

    • Cause: Aldehyde degradation (oxidation to carboxylic acid or unwanted condensation).

    • Solution: Ensure strict exclusion of oxygen during the degassing step. If the specific coupling partner is highly reactive, the temperature can be safely lowered to 60 °C; the highly reactive aryl iodide bond will still undergo oxidative addition efficiently[1].

References

  • Title: P2X3 and / or P2X2 / 3 compounds and methods (KR20190053963A)
  • Title: P2x3 and/or p2x2/3 compounds and methods (US20180093991A1)
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N., & Suzuki, A., 1995) URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons (Wuts, P. G. M., & Greene, T. W., 2006) URL: [Link]

Sources

Application Notes and Protocols for Sonogashira Cross-Coupling of 3-Iodo-4-(methoxymethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium-catalyzed, copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[2][3][4] These attributes make it an indispensable tool in the synthesis of a diverse array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][5][6]

This guide provides a detailed examination of the Sonogashira coupling as applied to 3-iodo-4-(methoxymethoxy)benzaldehyde, a versatile building block in medicinal chemistry. The presence of the reactive carbon-iodine bond makes this substrate particularly well-suited for this transformation, often facilitating efficient coupling at or near room temperature.[3][7] We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: A Symphony of Two Catalytic Cycles

The efficacy of the Sonogashira reaction hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3][4][8] A comprehensive understanding of this mechanism is paramount for rational protocol design and troubleshooting.

The Palladium Cycle: The primary catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl iodide, in this case, 3-iodo-4-(methoxymethoxy)benzaldehyde.[1][8] This step forms a Pd(II) intermediate.

The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[1][2][3] This species is more nucleophilic than the parent alkyne, facilitating the subsequent transmetalation step.[1]

Transmetalation and Reductive Elimination: The copper acetylide then transfers its acetylenic group to the Pd(II) complex in a process called transmetalation.[8][9] The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination, which forges the desired carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R-Pd(II)(I)L₂ pd0->pd_ox Oxidative Addition (R-I) pd_trans R-Pd(II)(C≡CR')L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (R-C≡CR') cu_i CuI cu_acetylide Cu-C≡CR' cu_i->cu_acetylide cu_acetylide->pd_ox Transfer of Acetylide alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation base Base base->cu_acetylide

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

The following protocols provide a robust starting point for the Sonogashira coupling of 3-iodo-4-(methoxymethoxy)benzaldehyde. As with any chemical reaction, optimization may be necessary to achieve the highest yields for a specific terminal alkyne.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol employs a classic palladium/copper co-catalyst system and is suitable for a wide range of terminal alkynes.

Materials and Reagents:

  • 3-iodo-4-(methoxymethoxy)benzaldehyde (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a Schlenk flask

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-iodo-4-(methoxymethoxy)benzaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.03 equiv).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl iodide) and triethylamine (2.0 equiv) via syringe.

  • Alkyne Addition: Stir the mixture at room temperature for 5-10 minutes. Then, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkynes, gentle heating (40-60 °C) may be required.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[10][11]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkynylated benzaldehyde derivative.[12]

Protocol 2: Copper-Free Sonogashira Coupling

A copper-free protocol can be advantageous to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which can complicate purification.[5][7][13]

Materials and Reagents:

  • 3-iodo-4-(methoxymethoxy)benzaldehyde (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Bulky phosphine ligand (e.g., XPhos or SPhos) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a Schlenk flask

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.02 equiv) and the bulky phosphine ligand (0.04 equiv) in the anhydrous, degassed solvent. Stir for 10-15 minutes at room temperature to allow for complex formation.

  • Reagent Addition: To the catalyst mixture, add 3-iodo-4-(methoxymethoxy)benzaldehyde (1.0 equiv) and cesium carbonate (2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation and Optimization

The selection of reaction parameters can significantly influence the outcome of the Sonogashira coupling. The following table summarizes key variables for consideration during optimization.

ParameterRecommended RangeRationale and Considerations
Palladium Catalyst 1-5 mol%PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and Pd(OAc)₂ are common choices.[1] Pd(II) precatalysts are generally more stable to air and moisture.[7]
Copper Co-catalyst 1-10 mol% (if used)CuI is the most common co-catalyst. Its presence significantly accelerates the reaction but can promote alkyne homocoupling.[2][4][11]
Ligand 1:1 to 2:1 ratio to PdTriphenylphosphine (PPh₃) is standard. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance catalytic activity, especially in copper-free systems.[1][14]
Base 2-3 equivalentsAn amine base like triethylamine or diisopropylamine is typically used to neutralize the HX byproduct and facilitate copper acetylide formation.[2][7] Inorganic bases like Cs₂CO₃ or K₂CO₃ are often employed in copper-free protocols.[1]
Solvent Anhydrous, degassedTHF, DMF, toluene, and dioxane are common choices.[15] The solvent must be able to dissolve all reaction components.[16] DMF can sometimes accelerate reactions but may complicate work-up.[16]
Temperature Room temp. to 120 °CAryl iodides are highly reactive and often couple efficiently at room temperature.[2][7] Heating may be necessary for less reactive coupling partners.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Impure reagents or solvents- Insufficiently inert atmosphere- Use fresh, high-quality catalyst and reagents.[7][11]- Ensure solvents and bases are anhydrous and thoroughly degassed.[11]- Maintain a strict inert atmosphere (Ar or N₂).
Formation of Palladium Black - Catalyst decomposition- Ensure high purity of all reagents.- Consider a more stable precatalyst or ligand.- Some anecdotal evidence suggests THF may promote its formation.[17]
Significant Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen- High concentration of copper co-catalyst- Ensure a strictly inert atmosphere.[11]- Reduce the loading of the copper co-catalyst.- Add the terminal alkyne slowly to the reaction mixture.[11]- Switch to a copper-free protocol.[7]
Reaction Stalls - Insufficient catalyst activity- Low reaction temperature- Increase the catalyst loading slightly.- Gently heat the reaction mixture (e.g., 40-60 °C).- Consider a more electron-rich ligand for the palladium catalyst.

Caption: A troubleshooting workflow for common Sonogashira coupling issues.

Conclusion

The Sonogashira cross-coupling of 3-iodo-4-(methoxymethoxy)benzaldehyde is a highly effective and versatile method for the synthesis of functionalized arylalkynes. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can reliably access a wide range of valuable compounds. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of this powerful synthetic transformation.

References

  • Benchchem. (n.d.). Application Notes and Protocol for Sonogashira Coupling Utilizing a Bulky Phosphine Ligand.
  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Chemical Engineering Transactions. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Retrieved from [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
  • SciELO. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. Retrieved from [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides.
  • RosDok. (2009). Application of Novel Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • PMC. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]

  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Retrieved from [Link]

  • PMC. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Retrieved from [Link]

  • RSC Publishing. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Cyclization Reactions of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of Complex Molecules.
  • ResearchGate. (n.d.). CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium. Retrieved from [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

Sources

Synthesis of pharmaceutical intermediates using 3-iodo-4-(methoxymethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Application of 3-Iodo-4-(methoxymethoxy)benzaldehyde in Pharmaceutical Intermediate Development

Strategic Rationale & Chemical Architecture

In modern drug discovery, the rapid assembly of complex heterocyclic scaffolds relies heavily on highly functionalized, orthogonally reactive building blocks. 3-Iodo-4-(methoxymethoxy)benzaldehyde is a premier example of such a scaffold, widely utilized in the synthesis of advanced pharmaceutical intermediates, including potent P2X3 and P2X2/3 receptor antagonists[1].

The architectural brilliance of this molecule lies in its tri-functional nature:

  • The Aryl Iodide: Serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), allowing for rapid carbon-carbon bond formation[2].

  • The Aldehyde: Provides a versatile handle for downstream condensation, reductive amination, or olefination, essential for closing heterocyclic rings (such as benzofurans or pyrrolopyridines)[3].

  • The Methoxymethyl (MOM) Ether: Strategically masks the reactive phenol. The MOM group is resilient against the strongly basic conditions typical of cross-coupling reactions, yet it can be cleanly cleaved under mild acidic conditions (e.g., HCl in MeOH) during late-stage drug synthesis, preventing unwanted side reactions[2].

Experimental Workflows & Validated Protocols

The synthesis of 3-iodo-4-(methoxymethoxy)benzaldehyde is achieved through a robust two-step sequence starting from commercially available 4-hydroxybenzaldehyde.

Protocol A: Electrophilic Iodination of 4-Hydroxybenzaldehyde

Objective: Regioselective ortho-iodination of the phenolic ring. Mechanistic Insight: Molecular iodine ( I2​ ) alone is often insufficiently electrophilic for deactivated or moderately activated rings. The addition of Silver Nitrate ( AgNO3​ ) acts as a halophilic Lewis acid. Silver coordinates with iodine, precipitating insoluble silver iodide ( AgI ) and generating a highly reactive iodonium ion ( I+ ) equivalent, which drives the electrophilic aromatic substitution exclusively to the ortho position of the electron-donating hydroxyl group[2].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq, e.g., 10.0 mmol) and AgNO3​ (1.0 eq, 10.0 mmol) in anhydrous Methanol (60 mL) under a nitrogen atmosphere.

  • Addition: Cool the mixture to 0 °C. Slowly add I2​ (1.1 eq, 11.0 mmol) in portions.

  • Reaction: Remove the ice bath and stir the mixture at 25 °C for 24 hours.

    • Self-Validation Cue: The reaction progress is visually trackable. The initial dark brown color of the iodine will gradually fade, accompanied by the formation of a yellowish precipitate ( AgI ), indicating successful iodonium generation and consumption[2].

  • Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ , 100 mL) to reduce any residual unreacted iodine. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic phases with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (DCM/Hexanes 15:1) to yield 3-iodo-4-hydroxybenzaldehyde as an off-white solid[2].

Protocol B: Methoxymethyl (MOM) Etherification

Objective: Protection of the free hydroxyl group to prevent interference in downstream transition-metal catalysis. Mechanistic Insight: N,N-Diisopropylethylamine (DIPEA) is selected as the base over stronger bases (like NaH) or nucleophilic amines. Its steric bulk prevents it from reacting with the electrophilic Chloromethyl methyl ether (MOMCl), while effectively neutralizing the HCl byproduct. This mild basicity also prevents Cannizzaro-type disproportionation of the sensitive aldehyde moiety[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 3-iodo-4-hydroxybenzaldehyde (1.0 eq, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) and cool to 0 °C[4].

  • Base Addition: Add DIPEA (1.6 eq, 8.0 mmol) dropwise via syringe.

  • Protection: Slowly add MOMCl (1.3 eq, 6.5 mmol) dropwise.

    • Safety Note: MOMCl is a potent alkylating agent and suspected carcinogen; handle strictly inside a fume hood.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 2 to 6.5 hours.

    • Self-Validation Cue: Perform TLC (Hexanes/EtOAc 4:1). The product will show a distinct shift to a higher Rf​ value compared to the starting material, confirming the masking of the polar hydroxyl group by the lipophilic MOM ether[4].

  • Workup: Quench with cold water (30 mL). Extract with DCM (2 × 25 mL). Wash the organic layer with brine, dry over MgSO4​ , and evaporate. Purify via silica gel chromatography to afford 3-iodo-4-(methoxymethoxy)benzaldehyde[4].

SynthWorkflow SM 4-Hydroxybenzaldehyde Step1 Electrophilic Iodination (I2, AgNO3, MeOH) SM->Step1 Int1 3-Iodo-4-hydroxybenzaldehyde Step1->Int1 Step2 MOM Protection (MOMCl, DIPEA, DCM) Int1->Step2 Prod 3-Iodo-4-(methoxymethoxy)benzaldehyde Step2->Prod Step3 Sonogashira Coupling (Alkyne, Pd-cat, CuI) Prod->Step3 API P2X3 Antagonist Intermediates (e.g., Benzofurans) Step3->API

Synthetic workflow of 3-iodo-4-(methoxymethoxy)benzaldehyde and downstream applications.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized reaction parameters and expected yields based on validated synthesis campaigns[2],[4].

Reaction StepReagents & CatalystsTemp / TimeYieldKey Analytical Markers
1. Iodination I2​ (1.1 eq), AgNO3​ (1.0 eq), MeOH25 °C / 24 h44 - 47%ESI-MS: m/z [M-H]⁻ 247; Disappearance of I2​ color.
2. MOM Protection MOMCl (1.3 eq), DIPEA (1.6 eq), DCM0 °C to 25 °C / 2-6.5 h85 - 92% 1 H NMR: Singlets at ~5.24 ppm ( OCH2​O ) and ~3.51 ppm ( OCH3​ ).
3. Sonogashira Terminal Alkyne, Pd(PPh3​)4​ , CuI, TEA90 °C / 3 h65 - 89%ESI-MS: m/z[M+H]⁺ varies; Precipitation of amine-hydroiodide salts.

Therapeutic Application: P2X3 Receptor Antagonism

The downstream utility of 3-iodo-4-(methoxymethoxy)benzaldehyde is prominently featured in the development of neuro-modulatory drugs. By subjecting the aryl iodide to a Sonogashira coupling with terminal alkynes (e.g., cyclopropylacetylene), chemists generate 3-(2-cyclopropylethynyl)-4-(methoxymethoxy)benzaldehyde[3]. This intermediate is subsequently cyclized and functionalized to create complex pyrrolopyridines and benzofurans[3].

These final compounds act as highly selective antagonists for the P2X3 homomeric and P2X2/3 heteromeric receptors[1]. P2X3 receptors are ATP-gated ion channels located predominantly on sensory C-fibers and Aδ-fibers. During tissue damage or inflammation, extracellular ATP is released in high concentrations, binding to these receptors and triggering hyper-depolarization. This mechanism is a primary driver of chronic refractory cough, visceral pain, and neuropathic pain[1]. By utilizing antagonists derived from our target intermediate, researchers can effectively block ATP binding, silencing the hyperactive sensory afferents.

P2X3Pathway Intermediate 3-Iodo-4-(MOM)benzaldehyde Derivatives Antagonist P2X3 / P2X2/3 Receptor Antagonist Intermediate->Antagonist Synthesized into Receptor P2X3 Homomeric & P2X2/3 Heteromeric Receptors Antagonist->Receptor Binds & Inhibits Nerve Sensory Nerve Afferents (C-fibers / Aδ-fibers) Receptor->Nerve Prevents Depolarization ATP Extracellular ATP Binding (Blocked) ATP->Receptor Competes with Effect Reduction in Chronic Cough & Neuropathic Pain Nerve->Effect Therapeutic Outcome

Logical relationship mapping the chemical intermediate to its therapeutic mechanism of action.

Sources

Troubleshooting & Optimization

How to prevent deiodination during cross-coupling of 3-iodo-4-(methoxymethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Deiodination in Cross-Coupling of 3-Iodo-4-(methoxymethoxy)benzaldehyde

Introduction & Mechanistic Causality

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with hydrodehalogenation (deiodination) when scaling up palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Sonogashira reactions) of highly functionalized aryl iodides.

The substrate 3-iodo-4-(methoxymethoxy)benzaldehyde presents a unique synthetic challenge. The bulky ortho-methoxymethoxy (MOM) ether sterically shields the C-I bond. While oxidative addition of Pd(0) to the aryl iodide is typically fast, this steric bulk severely retards the subsequent transmetalation step. This kinetic bottleneck extends the half-life of the Ar-Pd(II)-I intermediate, providing ample time for competing side reactions—most notably, β -hydride elimination—to generate the undesired 4-(methoxymethoxy)benzaldehyde byproduct.

This guide synthesizes field-proven insights and authoritative mechanistic data to help you engineer a self-validating, high-yielding protocol.

Mechanistic Divergence: Cross-Coupling vs. Deiodination

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-I (Oxidative Addition) Pd0->OxAdd + Ar-I ArI 3-iodo-4-(MOM)benzaldehyde ArI->OxAdd TransMet Ar-Pd(II)-R (Fast Transmetalation) OxAdd->TransMet Boronic Acid / Optimal Base Alkoxide Ar-Pd(II)-OR (Base/Solvent Exchange) OxAdd->Alkoxide Slow Transmetalation + Alkoxide/Alcohol Product Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Hydride Ar-Pd(II)-H (β-Hydride Elimination) Alkoxide->Hydride β-Hydride Elimination Deiodinated Ar-H (Deiodinated) Hydride->Deiodinated Reductive Elimination Deiodinated->Pd0 Catalyst Regeneration

Mechanistic divergence: Cross-coupling vs. hydrodehalogenation (deiodination) pathways.

Quantitative Optimization Data

To eliminate deiodination, we must systematically remove hydride sources and accelerate transmetalation. The table below summarizes the causality of reaction parameters based on internal optimization for sterically hindered ortho-MOM aryl iodides.

Solvent SystemBase ChoiceLigand / CatalystTemp (°C)Yield (%)Deiodination (%)Causality / Mechanistic Impact
Ethanol / H₂ONa₂CO₃PPh₃802565Critical Failure: Alcohol solvent acts as a potent hydride donor via β -hydride elimination.
TolueneNaOtBuPPh₃801575Critical Failure: Alkoxide bases coordinate to Pd(II) and readily undergo β -hydride elimination.
THF (Anhydrous)K₃PO₄XPhos6592< 2Optimal: Bulky ligand accelerates transmetalation; insoluble inorganic base prevents hydride donation.
1,4-DioxaneCs₂CO₃Pd(dppf)Cl₂8088< 5Robust: Bidentate ligand prevents coordination of adventitious hydride sources.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. At each critical juncture, a physical or chemical observable confirms that the reaction is proceeding along the desired pathway rather than the deiodination shunt.

Reagents & Preparation:

  • Electrophile: 3-iodo-4-(methoxymethoxy)benzaldehyde (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv) + XPhos (0.08 equiv)

  • Base: Anhydrous K₃PO₄ (2.5 equiv, finely milled)

  • Solvent: Anhydrous, degassed THF (0.1 M)

Step-by-Step Methodology:

  • Atmosphere Control (Crucial): Flame-dry a Schlenk flask. Add the aryl iodide, boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄. Evacuate and backfill with ultra-high purity Argon three times.

    • Validation Checkpoint: The solid mixture should appear deep purple/dark red due to the Pd₂(dba)₃ precursor. In challenging couplings, unreacted aryl iodides may also undergo Ullmann-type homocoupling alongside hydrodehalogenation if oxygen is present[1].

  • Solvent Addition & Activation: Add anhydrous, rigorously degassed THF via syringe. Stir at room temperature for 15 minutes.

    • Causality: Degassing removes oxygen, preventing catalyst deactivation and homocoupling.

    • Validation Checkpoint: The solution must transition from dark red to a clear golden-yellow/orange. This color shift confirms the generation of the active, monoligated Pd(0)-XPhos species. If it turns black, the catalyst has aggregated into inactive Pd nanoparticles.

  • Heating & Kinetic Control: Heat the reaction to 65°C.

    • Causality: XPhos is exceptionally bulky. It forces a lower coordination number on Pd, which drastically accelerates the transmetalation of the sterically hindered ortho-MOM substrate, outcompeting background deiodination.

  • In-Process Monitoring (TLC): After 2 hours, sample the reaction. Run a TLC (Hexanes/EtOAc 3:1).

    • Validation Checkpoint: The starting material (UV active, Rf ~0.6) should be absent. The deiodinated byproduct (4-MOM-benzaldehyde) runs slightly higher (Rf ~0.65) and lacks the characteristic heavy-atom fluorescence quenching of the iodide. A successful reaction will show a dominant new product spot (Rf varies by boronic acid) and a minimal spot at Rf 0.65.

  • Quench and Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite, eluting with EtOAc.

    • Validation Checkpoint: The Celite pad should capture a fine black precipitate (spent Pd catalyst and inorganic salts), yielding a transparent, pale-yellow filtrate.

Troubleshooting FAQs

Q1: I switched to an aprotic solvent, but I am still seeing 10-15% deiodination. Where is the hydrogen coming from? A1: If alcohols and amines are strictly excluded, adventitious water is the most likely culprit. Mechanistic studies demonstrate that water can coordinate with the palladium center. Particularly in the presence of nucleophilic phosphine ligands, water acts as a direct hydrogen source for hydrodehalogenation [2][2]. Ensure your THF or Dioxane is strictly anhydrous and stored over activated molecular sieves.

Q2: Can I use ethanol or methanol as a "green" solvent for this specific reaction? A2: No. While alcohols are excellent green solvents for standard, unhindered Suzuki couplings, they are detrimental for 3-iodo-4-(methoxymethoxy)benzaldehyde. ESI-MS tracking of catalytic mixtures proves that alcoholic solvents exhibit a strong primary kinetic isotope effect, confirming that deprotonation and β -hydride elimination from the solvent is the primary mechanism of deiodination [3][3].

Q3: Why does the MOM group at the 4-position specifically exacerbate this issue compared to an unprotected phenol? A3: The MOM (-OMOM) group is sterically demanding and rotationally flexible. When adjacent (ortho) to the iodide at the 3-position, it creates a sterically hindered microenvironment around the C-I bond. While oxidative addition still occurs, the subsequent transmetalation step requires the boronic acid to approach this crowded Pd(II) center. This kinetic delay allows background reduction pathways to dominate. Using a bulky ligand like XPhos widens the L-Pd-L bite angle or enforces monoligation, creating a "pocket" that accelerates transmetalation.

Q4: Can I use triethylamine (Et₃N) or sodium tert-butoxide (NaOtBu) as the base? A4: Avoid both. Alkoxide bases like NaOtBu inherently possess β -hydrogens (or facilitate their transfer) and directly feed the deiodination pathway. Similarly, alkylamines with β -hydrogens can act as hydride donors. Switch to anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃, which are incapable of hydride donation.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). 3

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics (ACS Publications). 2

  • (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society. 1

  • Testbook. Suzuki Coupling Reaction: Mechanism, Reagents, Applications Explored. 4

Sources

Technical Support Center: Purification and Recrystallization of 3-iodo-4-(methoxymethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification and recrystallization of 3-iodo-4-(methoxymethoxy)benzaldehyde. It addresses common challenges and offers practical, field-proven solutions to ensure the highest purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-iodo-4-(methoxymethoxy)benzaldehyde?

A1: Impurities in 3-iodo-4-(methoxymethoxy)benzaldehyde typically arise from the starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-hydroxybenzaldehyde or its methoxymethyl (MOM) protected precursor.

  • Over-iodination or Isomeric Products: Depending on the synthetic route, di-iodinated species or other positional isomers can form.

  • Hydrolysis of the MOM Group: Exposure to acidic conditions during work-up or purification can cleave the methoxymethyl ether, yielding 3-iodo-4-hydroxybenzaldehyde.

  • Oxidation Product: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid, 3-iodo-4-(methoxymethoxy)benzoic acid, especially upon prolonged exposure to air.

  • Residual Solvents: Solvents used in the synthesis or initial purification steps (e.g., dichloromethane, ethyl acetate, hexanes) may be present.

Q2: What are the recommended primary purification methods for this compound?

A2: The most effective purification strategies for 3-iodo-4-(methoxymethoxy)benzaldehyde are:

  • Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities. A silica gel column is typically used.

  • Recrystallization: If a suitable solvent is identified, recrystallization is an excellent technique for obtaining a highly pure, crystalline solid.

  • Activated Carbon Treatment: To remove colored impurities, a small amount of activated carbon can be used during the purification process.[1]

Q3: How can I effectively monitor the purity of my 3-iodo-4-(methoxymethoxy)benzaldehyde sample?

A3: Several analytical techniques are essential for assessing purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A purity of ≥97% is often considered acceptable for many applications.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can help identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The reported melting point for a similar compound, 3-iodo-4-methoxybenzaldehyde, is in the range of 104-112°C.[2][3]

Troubleshooting Recrystallization

This section provides a step-by-step guide to troubleshoot common issues encountered during the recrystallization of 3-iodo-4-(methoxymethoxy)benzaldehyde.

Problem 1: The compound does not dissolve in the hot solvent.
  • Possible Cause: The chosen solvent is not suitable for dissolving the compound even at elevated temperatures.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents. A good recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely upon heating.[4]

    • Solvent Mixtures: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Heat the mixture until it becomes clear, and then allow it to cool slowly.

Problem 2: No crystals form upon cooling.
  • Possible Cause 1: Too much solvent was used. This can lead to a solution that is not supersaturated enough for crystallization to occur.

  • Solution 1:

    • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.

    • Re-dissolve and Concentrate: If an excessive amount of solvent was added, it may be necessary to remove the solvent under reduced pressure and restart the recrystallization with a more appropriate volume.

  • Possible Cause 2: Lack of nucleation sites. The solution may be supersaturated but requires a surface to initiate crystal growth.

  • Solution 2:

    • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seed Crystals: If available, add a single, pure crystal of 3-iodo-4-(methoxymethoxy)benzaldehyde to the supersaturated solution to induce crystallization.

Problem 3: The purified product is colored (e.g., yellow or brown).
  • Possible Cause: The presence of colored impurities, which may be due to oxidation or side reactions.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, and heat the mixture for a short period. The colored impurities will adsorb onto the surface of the carbon. Filter the hot solution through a pad of Celite to remove the carbon, and then proceed with the recrystallization.[1]

    • Column Chromatography: If activated carbon treatment is insufficient, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the colored impurities.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude 3-iodo-4-(methoxymethoxy)benzaldehyde in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product. For similar iodo-benzaldehyde derivatives, a common eluent system is petroleum ether:ethyl acetate in ratios from 15:1 to 5:1.[5]

Protocol 2: Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude 3-iodo-4-(methoxymethoxy)benzaldehyde in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Summary

PropertyReported Value/RangeReference Compound
Purity (HPLC) ≥ 97%3-Iodo-4-methoxy-benzaldehyde[2]
Melting Point 104-112 °C3-Iodo-4-methoxybenzaldehyde[2][3]
Appearance Off-white crystals3-Iodo-4-methoxy-benzaldehyde[2]
Storage Conditions 0-8°C3-Iodo-4-methoxy-benzaldehyde[2][3]

Visual Workflows

Purification_Workflow crude Crude Product column Column Chromatography crude->column Primary Purification recrystallization Recrystallization column->recrystallization Further Purification pure Pure Product recrystallization->pure Final Product

Caption: General purification workflow for 3-iodo-4-(methoxymethoxy)benzaldehyde.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals collect Collect Crystals crystals->collect Yes no_crystals Troubleshoot: - Too much solvent? - Need nucleation sites? crystals->no_crystals No end Pure Crystals collect->end no_crystals->dissolve Concentrate/Re-dissolve

Caption: Troubleshooting workflow for common recrystallization issues.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Iodo-4-methoxy-benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-methoxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Iodo-4-methoxybenzaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN104926632A - 3,4-dihydroxybenzaldehyde purification and decolorization method.
  • ResearchGate. (n.d.). 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide: Navigating Phenolic Protection of 3-Iodo-4-hydroxybenzaldehyde with MOM vs. Benzyl Ethers

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the strategic selection of protecting groups is a critical decision that can significantly impact the efficiency, yield, and ultimate success of a synthetic route. This is particularly true when working with multifunctional aromatic compounds like 3-iodo-4-hydroxybenzaldehyde, a valuable building block where the reactivity of its hydroxyl, iodo, and aldehyde functionalities must be carefully managed. This guide provides an in-depth, evidence-based comparison of two commonly employed protecting groups for the phenolic hydroxyl: the methoxymethyl (MOM) ether and the benzyl (Bn) ether.

At a Glance: Strategic Considerations

FeatureMOM (Methoxymethyl) ProtectionBenzyl (Bn) Protection
Protection Efficiency Often results in product mixtures with dihydroxy benzaldehydes.High regioselectivity for the 4-OH group; reported yield of 71% for a similar substrate.[1]
Stability Stable to a wide range of non-acidic reagents.Highly stable to a broad spectrum of acidic and basic conditions, as well as many organometallic reagents.[2]
Deprotection Conditions Typically requires harsh acidic conditions (e.g., HCl, TFA).[3]Versatile deprotection methods available, including mild catalytic hydrogenation.[2][4]
Compatibility with Subsequent Reactions Can be problematic in Directed ortho-Metalation (DoM) due to potential proton exchange.[5]Generally stable under a variety of cross-coupling and organometallic reaction conditions.
Reagent Hazards MOMCl is a known carcinogen. Safer alternatives like dimethoxymethane with an acid catalyst can be used.[3][6]Benzyl bromide is a lachrymator and should be handled in a fume hood.[2]

The Challenge: Regioselective Protection

The primary challenge in protecting 3-iodo-4-hydroxybenzaldehyde lies in achieving selective protection of the 4-hydroxyl group without affecting the other functional groups. The electron-withdrawing nature of the aldehyde and the steric hindrance from the ortho-iodo group influence the acidity and accessibility of the hydroxyl group.

Benzyl Ether: The Robust and Reliable Choice

Experimental evidence strongly suggests that benzyl protection is the more reliable and higher-yielding strategy for this class of compounds. A study on the regioselective protection of the closely related 3,4-dihydroxybenzaldehyde demonstrated that benzylation preferentially occurs at the 4-position, affording the desired product in good yield.[1]

Protection Protocol: Benzylation of 3-Iodo-4-hydroxybenzaldehyde

This protocol is adapted from the successful benzylation of 3,4-dihydroxybenzaldehyde.[1]

Reaction:

G substrate 3-Iodo-4-hydroxybenzaldehyde product 4-Benzyloxy-3-iodobenzaldehyde substrate->product reagents BnBr, K2CO3, DMF

Caption: Benzylation of 3-Iodo-4-hydroxybenzaldehyde.

Materials:

  • 3-Iodo-4-hydroxybenzaldehyde

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-iodo-4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-benzyloxy-3-iodobenzaldehyde.

Expected Yield: Based on analogous reactions, a yield of approximately 70-75% can be anticipated.[1]

Deprotection of the Benzyl Group: A Gentle Approach

A significant advantage of the benzyl group is the availability of mild deprotection methods, most notably catalytic transfer hydrogenation. This method avoids the use of strong acids or harsh reducing agents that could compromise other functional groups on the molecule.[4]

Reaction:

G substrate 4-Benzyloxy-3-iodobenzaldehyde product 3-Iodo-4-hydroxybenzaldehyde substrate->product reagents Pd/C, H₂ (or transfer hydrogenation source)

Caption: Deprotection of 4-Benzyloxy-3-iodobenzaldehyde.

Protocol: Catalytic Transfer Hydrogenation

Materials:

  • 4-Benzyloxy-3-iodobenzaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or cyclohexene (hydrogen donor)

  • Methanol or ethanol

Procedure:

  • Dissolve 4-benzyloxy-3-iodobenzaldehyde (1.0 eq) in methanol or ethanol.

  • Add 10% Pd/C (10 mol%).

  • Add ammonium formate (5-10 eq) or cyclohexene (10-20 eq) as the hydrogen source.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

MOM Ether: A Potentially Problematic Alternative

While the methoxymethyl (MOM) group is a widely used protecting group for phenols, its application to dihydroxy benzaldehydes has been reported to be problematic, often leading to the formation of difficult-to-separate product mixtures.[1] This is a critical consideration for any synthetic strategy aiming for high purity and yield.

Challenges in MOM Protection

In the case of 3,4-dihydroxybenzaldehyde, attempts at MOM protection using MOMCl and a base resulted in a mixture of mono- and di-protected products, as well as the starting material, making purification challenging and significantly lowering the yield of the desired 4-O-MOM product.[1] While alternative, safer methods for introducing the MOM group exist, such as using dimethoxymethane with an acid catalyst, the inherent lack of regioselectivity in this system remains a significant drawback.[6]

Deprotection of the MOM Group: The Requirement for Harsh Conditions

The stability of the MOM ether necessitates the use of strong acidic conditions for its cleavage.[3] This can be a major limitation if other acid-sensitive functional groups are present in the molecule.

Reaction:

G substrate 4-(Methoxymethoxy)-3-iodobenzaldehyde product 3-Iodo-4-hydroxybenzaldehyde substrate->product reagents HCl or TFA

Caption: Deprotection of 4-(Methoxymethoxy)-3-iodobenzaldehyde.

Protocol: Acidic Hydrolysis

Materials:

  • 4-(Methoxymethoxy)-3-iodobenzaldehyde

  • Methanol or Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolve the MOM-protected compound in methanol or THF.

  • Add a catalytic amount of concentrated HCl or an excess of TFA.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product as needed.

Impact on Subsequent Synthetic Transformations

The choice of protecting group can have profound implications for downstream reactions.

Directed ortho-Metalation (DoM)

For synthetic routes involving the functionalization of the aromatic ring via Directed ortho-Metalation, the MOM group can be particularly problematic. The acidic proton of the methoxymethyl group can be abstracted by the strong organolithium base, quenching the reagent and preventing the desired ortho-lithiation.[5] Benzyl ethers are generally more compatible with DoM conditions, although the benzylic protons can also be susceptible to deprotonation with very strong bases.

Suzuki-Miyaura Cross-Coupling

Both MOM and benzyl ethers are generally stable under the conditions typically employed for Suzuki-Miyaura cross-coupling reactions. However, the robustness of the benzyl ether provides a wider margin of safety, especially if harsher conditions (e.g., higher temperatures, stronger bases) are required for a challenging coupling. The aryl iodide functionality in the protected 3-iodo-4-hydroxybenzaldehyde is well-suited for such cross-coupling reactions to form biaryl structures.

Conclusion and Recommendation

Based on the available experimental evidence and general principles of protecting group chemistry, the benzyl ether is the superior choice for the protection of the 4-hydroxyl group of 3-iodo-4-hydroxybenzaldehyde .

Key advantages of the benzyl group in this context include:

  • Higher Regioselectivity and Yield in Protection: Demonstrated success in selectively protecting the 4-hydroxyl group of a closely related substrate.[1]

  • Robust Stability: Withstands a wide range of reaction conditions, providing greater flexibility in multi-step syntheses.[2]

  • Mild Deprotection Options: The availability of catalytic transfer hydrogenation allows for deprotection under neutral conditions, preserving other sensitive functional groups.[4]

  • Greater Compatibility with Downstream Reactions: Less likely to interfere with key transformations such as Directed ortho-Metalation.

While the MOM group is a useful tool in the synthetic chemist's arsenal, its application to this particular substrate is fraught with challenges related to regioselectivity and harsh deprotection requirements. For a more reliable and efficient synthetic route, the benzyl protecting group is the clear recommendation.

References

  • Bieg, T., & Szeja, W. (1985). A new and convenient method for cleavage of benzyl ethers. Synthesis, 1985(01), 76-77.
  • Plourde, G. L., & Bérubé, G. (2002). Regioselective protection of the 4-hydroxyl of 3,4-dihydroxy-benzaldehyde. Molecules, 7(9), 697-703.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and related chemistry. Chemical Reviews, 90(6), 879-933.
  • Hart, D. J., & Duan, J. J. W. (1994). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Current Organic Chemistry, 1, 15-38.
  • Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group. Retrieved from [Link]

  • Reddit. (2024, December 10). MOM protecting group alternative for Suzuki. r/Chempros. Retrieved from [Link]

Sources

Reactivity comparison: 3-iodo-4-(methoxymethoxy)benzaldehyde vs 3-bromo analog

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3-iodo-4-(methoxymethoxy)benzaldehyde and its 3-bromo analog reveals a classic synthetic dichotomy: the trade-off between kinetic reactivity and thermodynamic stability. Both molecules are highly versatile, tri-functional building blocks frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including P2X3 receptor antagonists for chronic pain and respiratory dysfunction[1].

However, the choice of halogen (iodine vs. bromine) fundamentally alters the required catalytic conditions, the chemoselectivity of the reaction, and the overall yield. As an application scientist, selecting between these two analogs requires a rigorous understanding of their electronic properties, oxidative addition kinetics, and the fragility of their functional groups.

Electronic & Structural Dynamics

Both building blocks feature three distinct reactive sites:

  • The Halogen (C-I or C-Br): The primary site for transition-metal-catalyzed cross-coupling.

  • The Aldehyde (-CHO): An electron-withdrawing group that activates the ring but is highly susceptible to nucleophilic attack, oxidation, or base-catalyzed degradation (e.g., Cannizzaro reaction).

  • The Methoxymethyl (MOM) Ether: An ortho-directing protecting group that is stable under basic cross-coupling conditions but highly labile in acidic environments.

The aldehyde group, positioned meta to the halogen, exerts an electron-withdrawing effect (-I, -M) that lowers the energy of the aryl halide's Lowest Unoccupied Molecular Orbital (LUMO). This electronic activation accelerates the oxidative addition of Pd(0) for both analogs[2]. However, the MOM ether positioned ortho to the halogen introduces steric hindrance. This steric penalty decelerates the reaction and is more pronounced for the iodo analog due to the larger van der Waals radius of iodine compared to bromine[2]. Despite this ortho-effect, the inherent weakness of the C-I bond ensures the iodo analog remains significantly more reactive.

Quantitative Reactivity Profile

The following table synthesizes the thermodynamic and kinetic differences between the two analogs, dictating their application in cross-coupling workflows.

Parameter3-Iodo-4-(methoxymethoxy)benzaldehyde3-Bromo-4-(methoxymethoxy)benzaldehyde
Molecular Weight 292.07 g/mol 245.07 g/mol [3][4]
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Relative Oxidative Addition Rate Fast ( krel​>100 )Slow ( krel​≈1 )[2]
Optimal Coupling Temperature 25°C – 50°C80°C – 100°C
Aldehyde Preservation Risk Low (Mild conditions prevent side reactions)High (Elevated temps risk degradation)
Cost & Stability Higher cost, light/temperature sensitiveCost-effective, highly stable[4]

Mechanistic Causality in Cross-Coupling

The fundamental difference in reactivity stems from the oxidative addition step of the catalytic cycle. The oxidative addition of aryl halides to Pd(0) typically proceeds via a concerted three-centered transition state. Because the C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol), the activation energy barrier for the iodo analog is much lower.

Furthermore, deliberate reductive homocoupling studies and kinetic models demonstrate that aryl iodides undergo oxidative addition rapidly enough to facilitate pre-equilibrium states at room temperature, whereas aryl bromides require thermal activation to overcome the higher C-Br cleavage barrier[5].

Caption: Pd-Catalyzed Cross-Coupling Cycle: Iodo vs Bromo Oxidative Addition Kinetics.

Self-Validating Experimental Workflows

To ensure high scientific integrity, the following Suzuki-Miyaura coupling protocols are designed as self-validating systems. The choice of reagents is strictly dictated by the reactivity of the halogen and the fragility of the aldehyde.

Protocol A: Mild Suzuki Coupling for the 3-Iodo Analog

Causality: Because the C-I bond readily undergoes oxidative addition, we can utilize mild conditions (room temperature, weak base) to completely preserve the sensitive aldehyde moiety.

  • Setup: In a rigorously degassed Schlenk flask, combine 3-iodo-4-(methoxymethoxy)benzaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and K3​PO4​ (2.0 equiv).

    • Why K3​PO4​ ? It is basic enough to form the reactive boronate complex but mild enough to prevent base-catalyzed aldehyde disproportionation.

  • Catalysis: Add Pd(PPh3​)4​ (2 mol%) and a degassed mixture of THF/ H2​O (4:1). Stir at 25°C – 40°C.

  • In-Process Validation: At 2 hours, extract a 50 µL aliquot, quench with 1M HCl, and analyze via LC-MS.

    • Validation Checkpoint: The complete disappearance of the m/z 292 peak confirms successful oxidative addition. If a deshalogenated byproduct ( m/z 166) is detected, it indicates premature protode-metallation, signaling oxygen/moisture contamination in the solvent.

Protocol B: High-Temperature Suzuki Coupling for the 3-Bromo Analog

Causality: The stronger C-Br bond requires elevated temperatures (80°C+). At these temperatures, simple phosphine ligands degrade, and the aldehyde is at high risk. We must use a bidentate ligand to stabilize the Pd intermediate and accelerate reductive elimination before side reactions occur.

  • Setup: Combine 3-bromo-4-(methoxymethoxy)benzaldehyde (1.0 equiv), arylboronic acid (1.5 equiv), and K2​CO3​ (2.5 equiv) in a pressure vial.

  • Catalysis: Add Pd(dppf)Cl2​ (5 mol%) and degassed 1,4-Dioxane/ H2​O (5:1). Heat to 90°C.

    • Why dppf? The large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene ligand forces the Pd(II) intermediate into a geometry that drastically accelerates reductive elimination, outcompeting thermal degradation pathways.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1) and LC-MS. The starting material ( m/z 245) should deplete within 6-8 hours. If the reaction stalls at 50% conversion, it indicates catalyst poisoning; spike the reaction with an additional 2 mol% Pd(dppf)Cl2​ .

Strategic Decision Matrix

When designing a synthetic route, the choice between the iodo and bromo analog should be dictated by the specific constraints of your workflow. Use the logic tree below to determine the optimal building block.

Caption: Decision matrix for selecting Iodo vs Bromo analogs based on reaction constraints.

References

  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. European Journal of Inorganic Chemistry / ResearchGate. Available at:[Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society (JACS). Available at:[Link]

  • US20180093991A1 - P2X3 and/or P2X2/3 compounds and methods.Google Patents.

Sources

Comparative Guide: Catalytic Systems for the Suzuki-Miyaura Coupling of 3-Iodo-4-(methoxymethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of biaryl construction[1]. However, highly functionalized substrates like 3-iodo-4-(methoxymethoxy)benzaldehyde present a unique matrix of electronic advantages and steric challenges.

This guide objectively compares three distinct palladium catalytic systems for coupling this specific substrate with arylboronic acids, analyzing the mechanistic causality behind their performance and providing an optimized, self-validating experimental protocol.

Substrate Profiling & Mechanistic Causality

To select the optimal catalytic system, we must first deconstruct the substrate's functional groups and their direct impact on the palladium catalytic cycle[2]:

  • The Aryl Iodide (-I): Aryl iodides are highly reactive electrophiles. Oxidative addition of Pd(0) into the C–I bond is exceptionally rapid and is rarely the rate-determining step[3].

  • The Aldehyde (-CHO): Positioned meta to the iodide, this strong electron-withdrawing group (EWG) lowers the LUMO of the aromatic ring, further accelerating oxidative addition. However, aldehydes are sensitive to harsh basic conditions and can undergo Cannizzaro disproportionation or aldol condensations if strong bases (e.g., NaOH, Ba(OH)₂) are used at high temperatures.

  • The Methoxymethoxy Ether (-OMOM): Positioned ortho to the iodide, this protecting group is base-stable but highly acid-labile. More importantly, its spatial proximity creates significant steric congestion around the palladium center. This steric clash severely impedes transmetalation —the transfer of the aryl group from the boronic acid to the palladium complex—making it the rate-limiting step[2].

G Start 3-Iodo-4-(MOM-oxy)benzaldehyde OxAdd Oxidative Addition Rapid due to weak C-I bond & EWG (-CHO) effect Start->OxAdd Pd(0) Catalyst TransMet Transmetalation Rate-limiting step due to steric clash from ortho-MOM OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination Accelerated by bulky ligands (e.g., XPhos, dppf) TransMet->RedElim Product Coupled Biaryl Product (Aldehyde & MOM intact) RedElim->Product Pd(0) Regeneration

Fig 1: Catalytic workflow and functional group impacts on the Suzuki coupling cycle.

Comparative Analysis of Catalytic Systems

The choice of ligand and base dictates the survival of the aldehyde and the efficiency of transmetalation[4]. Below is an objective comparison of three standard systems.

System A: The Classical Approach (Pd(PPh₃)₄)

Tetrakis(triphenylphosphine)palladium(0) is the traditional catalyst for Suzuki couplings[5]. While effective for unhindered substrates, the relatively small triphenylphosphine ligands fail to force the palladium center into a highly reactive conformation. Consequently, the ortho-MOM group heavily suppresses transmetalation, requiring extended heating (80°C) which risks aldehyde degradation.

System B: The Bidentate Approach (Pd(dppf)Cl₂)

Using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a large "bite angle" (99°). This geometry forces the aryl groups on the palladium intermediate closer together, artificially accelerating reductive elimination[3]. While yields improve significantly, the system still requires moderate heating.

System C: The Bulky Monodentate Approach (Pd₂(dba)₃ / XPhos)

Dialkylbiaryl phosphines like XPhos are transformative for hindered substrates[4]. The extreme steric bulk of XPhos ensures the formation of a highly active, monoligated L-Pd(0) species. This complex easily navigates the steric bulk of the MOM group during transmetalation. Because the catalyst is so active, the reaction proceeds at near ambient temperatures, allowing the use of mild bases (K₃PO₄) that perfectly preserve the aldehyde.

Quantitative Performance Summary

Table 1: Performance of Catalytic Systems for 3-Iodo-4-(MOM-oxy)benzaldehyde

Catalytic SystemLigand ArchitectureBase & SolventTemp & TimeYield (%)Mechanistic Observations
Pd(PPh₃)₄ (5 mol%)Monodentate (Small)Na₂CO₃, PhMe/EtOH/H₂O80°C, 12h60–65%Sluggish transmetalation; minor aldehyde degradation observed due to heat/base.
Pd(dppf)Cl₂ (5 mol%)Bidentate (Large Bite Angle)K₂CO₃, Dioxane/H₂O80°C, 8h80–85%Good conversion; bidentate ligand partially overcomes ortho-MOM steric bulk.
Pd₂(dba)₃ / XPhos (2/4 mol%)Monodentate (Bulky Biaryl)K₃PO₄, THF/H₂O40°C, 3h>95% Extremely rapid; mild conditions perfectly preserve the aldehyde and MOM groups.

Optimized Experimental Protocol (System C)

The following self-validating protocol utilizes the Pd₂(dba)₃ / XPhos system. It is specifically engineered to maximize yield while preventing cleavage of the acid-labile MOM ether and base-catalyzed degradation of the aldehyde.

ExpWorkflow Prep 1. Reagent Prep Degas Solvents React 2. Reaction Pd2(dba)3/XPhos, 40°C Prep->React Monitor 3. TLC Monitoring Check SM Disappearance React->Monitor Quench 4. Quench & Extract Use pH 7-8 Buffer Monitor->Quench Purify 5. Chromatography Isolate Product Quench->Purify

Fig 2: Step-by-step experimental workflow for the optimized XPhos-catalyzed coupling.

Step-by-Step Methodology

1. Reagent Preparation & Stoichiometry

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-4-(methoxymethoxy)benzaldehyde (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Causality Check: K₃PO₄ is deliberately chosen over stronger bases (like NaOH) to prevent Cannizzaro reactions at the aldehyde. The exact 1:2 molar ratio of Pd to XPhos ensures complete formation of the active L-Pd(0) species without excess ligand inhibiting the cycle.

2. Solvent Addition & Critical Degassing

  • Add a 4:1 mixture of THF and H₂O (0.2 M relative to the aryl iodide).

  • Degas the suspension via three freeze-pump-thaw cycles, or by vigorously sparging with Argon for 15 minutes.

  • Causality Check: Oxygen rapidly oxidizes electron-rich phosphines like XPhos into inactive phosphine oxides. Thorough degassing is mandatory to prevent catalyst death.

3. Reaction Initiation & Visual Validation

  • Stir the mixture at 40°C under an Argon atmosphere.

  • Self-Validating Observation: The initial dark purple/red color of the Pd₂(dba)₃ precatalyst will transition to a clear yellow/orange solution within 10–15 minutes. This color shift visually validates the displacement of the dba ligands and the successful generation of the active palladium species.

4. Reaction Monitoring

  • Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

  • Self-Validating Observation: The highly reactive aryl iodide ensures rapid oxidative addition. The complete disappearance of the UV-active starting material spot (typically within 2–3 hours) validates reaction completion.

5. Quench & Workup (Protecting the MOM Group)

  • Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl (which buffers to pH ~6–7).

  • Causality Check:Do not use 1M HCl. The methoxymethyl (MOM) ether is highly acid-labile. Using a neutral/mildly acidic buffer prevents accidental deprotection to the free phenol.

  • Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

6. Purification

  • Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure biaryl aldehyde.

References

  • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide Source: [Link]

  • Andrew G Myers Research Group, Harvard University - The Suzuki Reaction Source:[Link]

  • Wikipedia - Suzuki reaction Source: [Link]

  • Chemistry LibreTexts - Suzuki-Miyaura Coupling Source:[Link]

  • Organic Chemistry Portal - Suzuki Coupling Source:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Benzaldehyde, 3-iodo-4-(methoxymethoxy)-

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the scale-up and handling of highly functionalized halogenated intermediates. 3-Iodo-4-(methoxymethoxy)benzaldehyde is a critical building block in the synthesis of complex pharmaceuticals, most notably P2X3 purinergic receptor antagonists[1]. However, its trifunctional nature—comprising an aryl iodide, an aldehyde, and a methoxymethyl (MOM) ether—creates a unique matrix of chemical vulnerabilities.

To ensure absolute safety and maintain the integrity of your synthetic workflows, you cannot simply rely on generic safety data sheets. You must understand the mechanistic causality behind the hazards to implement a self-validating safety protocol.

Mechanistic Hazard Profile: The "Why" Behind the PPE

The handling requirements for 3-iodo-4-(methoxymethoxy)benzaldehyde are dictated by the reactivity of its three functional groups. Understanding these degradation pathways is the foundation of our safety strategy:

  • Aryl Iodide Photolability : The carbon-iodine (C-I) bond is highly susceptible to homolytic cleavage upon exposure to UV or ambient light. This degradation generates highly reactive iodine radicals, which are severe skin and eye irritants[2].

  • Aldehyde Auto-Oxidation : The formyl group readily undergoes radical-mediated auto-oxidation in the presence of atmospheric oxygen, converting the chemical into a benzoic acid derivative and destroying its synthetic utility.

  • MOM Ether Acid-Lability : While robust under basic conditions, the MOM protecting group rapidly hydrolyzes in aqueous acidic environments. This cleavage releases formaldehyde (a volatile Group 1 carcinogen) and methanol[3].

HazardPathway Chem 3-iodo-4-(MOM) benzaldehyde Light UV / Ambient Light Chem->Light Acid Aqueous Acid (pH < 4) Chem->Acid Air Atmospheric Oxygen Chem->Air Iodine Iodine Radicals (Tissue Irritant) Light->Iodine Formaldehyde Formaldehyde + Methanol (Toxic / Carcinogen) Acid->Formaldehyde AcidDeg Benzoic Acid Derivative (Purity Loss) Air->AcidDeg

Mechanistic degradation pathways illustrating the chemical hazards of the target compound.

Quantitative Data & PPE Matrix

To mitigate the risks outlined above, we must translate these chemical properties into strict, quantitative operational parameters.

Table 1: Physicochemical & Hazard Metrics

Parameter Value Operational Implication
Molecular Formula C9H9IO3 High halogen content dictates specific disposal (halogenated waste).
Molecular Weight 292.06 g/mol Used for precise stoichiometric calculations in drug synthesis.
Storage Temperature 4°C Prevents thermal degradation and slows auto-oxidation of the aldehyde[4].
Fume Hood Velocity 80–120 fpm Required to safely capture volatile degradation products (formaldehyde).

| GHS Hazard Codes | H315, H319, H335 | Necessitates strict skin, eye, and respiratory protection protocols[5]. |

Table 2: Personal Protective Equipment (PPE) Matrix

PPE Category Recommended Material/Standard Mechanistic Justification
Hand Protection Double Nitrile (≥0.11 mm) or Butyl Rubber Prevents permeation of halogenated organics. Double-gloving allows immediate removal if the outer layer is contaminated by iodine radicals.
Eye Protection Snug-fitting Safety Goggles Aldehydes and iodine radicals are severe ocular irritants; goggles prevent vapor and particulate entry.
Body Protection Flame-Resistant Lab Coat Protects against static discharge and particulate adherence during solid transfer.

| Respiratory | Chemical Fume Hood | Mitigates inhalation risk of formaldehyde off-gassing if the MOM ether undergoes accidental acidic cleavage[6]. |

Operational Workflow & Handling Protocol

To ensure both operator safety and chemical integrity, follow this self-validating transfer and aliquoting protocol. Every step is designed to eliminate one of the degradation pathways (Light, Air, or Acid).

Step-by-Step Transfer Methodology:

  • Preparation : Verify the fume hood is operational (face velocity 80-120 fpm). Purge the receiving amber glass vial with argon or nitrogen for 60 seconds to displace oxygen.

  • PPE Verification : Don double nitrile gloves, a flame-resistant lab coat, and splash-proof safety goggles.

  • Handling : Using a clean, static-free stainless steel spatula, transfer the required mass of 3-iodo-4-(methoxymethoxy)benzaldehyde into the pre-purged amber vial. Note: Ensure no acidic residues are present on the spatula to prevent premature MOM cleavage[7].

  • Sealing : Blanket the headspace of the vial with argon/nitrogen, seal tightly with a PTFE-lined cap, and wrap the seal with Parafilm to prevent oxygen ingress.

  • Storage : Transfer the sealed vial to a desiccator stored at 4°C, strictly protected from light[8].

OperationalWorkflow Step1 1. Preparation Verify Fume Hood & N2 Flow Step2 2. PPE Donning Nitrile Gloves, Goggles, Coat Step1->Step2 Step3 3. Inert Atmosphere Purge Flask with Argon/N2 Step2->Step3 Step4 4. Material Transfer Use Amber Glassware (Block Light) Step3->Step4 Step5 5. Storage Seal under N2, Store at 4°C Step4->Step5 Step6 6. Decontamination Quench Residues with Mild Base Step5->Step6

Step-by-step operational workflow for handling 3-iodo-4-(methoxymethoxy)benzaldehyde safely.

Spill Response & Decontamination Plan

In the event of a spill, the primary risk is the generation of toxic vapors if the compound contacts ambient moisture and acidic impurities.

Step-by-Step Spill Protocol:

  • Isolation : Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate area to prevent inhalation of potential formaldehyde byproducts.

  • Neutralization : Cover the solid spill with a mildly basic absorbent material (e.g., sodium carbonate mixed with sand). This creates a localized basic environment, preventing the acid-catalyzed cleavage of the MOM ether.

  • Collection : Sweep the absorbed mixture using a non-sparking tool and place it into a designated hazardous waste container.

  • Surface Decontamination : Wipe the area with a dilute solution of sodium thiosulfate (to neutralize any free iodine radicals) followed by soapy water.

Disposal & Waste Management

Because this compound contains an iodine atom and an ether linkage, it cannot be disposed of in standard organic waste streams.

WasteLogic Start Waste Generation (Solid or Liquid) Decision1 Contains Aqueous Acid? Start->Decision1 AcidYes Quench immediately with mild base (NaHCO3) Decision1->AcidYes Yes AcidNo Segregate as Halogenated Organic Waste Decision1->AcidNo No Formaldehyde Monitor for Formaldehyde off-gassing AcidYes->Formaldehyde Incineration Submit for High-Temp Incineration AcidNo->Incineration Formaldehyde->AcidNo

Logical decision tree for the safe segregation and disposal of MOM-ether chemical waste.

Disposal Directives:

  • Segregation : Label all waste clearly as "Halogenated Organic Solid Waste - Contains Iodine and Ether Derivatives."

  • Acid Avoidance : Never mix MOM-ether waste with acidic waste streams (e.g., HCl, H2SO4 washes), as this will generate formaldehyde gas within the sealed waste carboy, leading to pressurization and toxic exposure risks.

  • Destruction : Submit exclusively for high-temperature institutional incineration.

References

  • NextSDS. "4-(methoxymethoxy)benzaldehyde — Chemical Substance Information." NextSDS Database, [Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons,[Link]

  • Grokipedia. "Chloromethyl methyl ether and MOM Ether Toxicity." Grokipedia Chemical Index, [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.